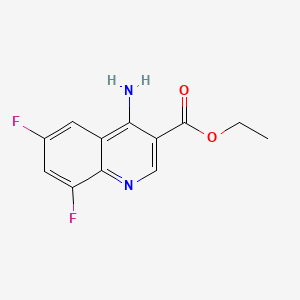

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate typically involves the following steps:

Cyclization Reaction: The starting material, 2,4-difluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms the quinoline ring structure.

Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Esterification: The final step involves esterification with ethanol to form the ethyl ester group at the 3-carboxylate position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the quinoline ring to a dihydroquinoline.

Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) is employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate belongs to the quinoline family, characterized by its unique structure that includes an amino group and difluorinated positions on the quinoline ring. The synthesis typically involves multi-step organic reactions using precursor compounds such as 6,8-difluoroquinoline and various amines or carboxylic acids. The reaction conditions are critical for achieving high yields and purity, with factors such as temperature, pressure, and catalysts being optimized during synthesis.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Its mechanism of action primarily involves the inhibition of specific molecular targets within biological systems, leading to significant effects on cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antibacterial Activity

The compound also demonstrates antibacterial properties. It has been compared to known quinolone antibiotics such as ofloxacin and norfloxacin, exhibiting higher antibacterial activity against Gram-positive bacteria with reduced phototoxicity. This makes it a promising candidate for developing new antibacterial agents .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Its unique structural features make it relevant for developing new drugs targeting various diseases.

- Pharmacology : Ongoing studies explore its potential as an effective treatment for cancers and bacterial infections.

- Biochemistry : The compound's interactions at the molecular level are being investigated to better understand its biological effects.

Case Studies

- Cancer Therapeutics : A study demonstrated that this compound significantly inhibited the proliferation of human promyelocytic leukemia HL-60 cells. The compound induced apoptosis through mechanisms involving caspase activation and modulation of intracellular calcium levels .

- Antibacterial Efficacy : In comparative studies against established quinolone antibiotics, this compound showed superior efficacy against certain bacterial strains while exhibiting lower toxicity profiles .

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate

- Ethyl 4-amino-6,7-difluoroquinoline-3-carboxylate

- Ethyl 4-amino-6,8-dichloroquinoline-3-carboxylate

Comparison: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions, which enhances its biological activity and stability compared to other similar compounds. The presence of the ethyl ester group at the 3-carboxylate position also contributes to its distinct chemical properties and reactivity.

Biologische Aktivität

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₈F₂N₂O₂ and a molecular weight of approximately 280.27 g/mol. Its structure features a quinoline ring with two fluorine substituents at positions 6 and 8, an amino group at position 4, and an ethyl carboxylate moiety.

Target Interaction

The primary target of this compound is the ATPase domain of human Topoisomerase II alpha (h TopoIIα). The compound inhibits this enzyme's function, which is crucial for DNA replication and cellular proliferation.

Biochemical Pathways

Inhibition of h TopoIIα disrupts DNA replication pathways, leading to significant anticancer activity. This mechanism highlights the compound's potential as an anticancer agent.

Biological Activity

This compound has demonstrated various biological activities:

- Antimicrobial Activity : Research indicates that quinoline derivatives possess notable antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains .

- Anticancer Properties : The compound has been evaluated for its anticancer effects in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through its action on Topoisomerase II .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : In vitro tests against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli showed that the compound had substantial inhibitory effects, comparable to standard antibiotics like ciprofloxacin .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Reduced cell viability in cancer lines | |

| Enzyme Inhibition | Inhibition of h TopoIIα |

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that treatment with this compound led to a dose-dependent decrease in proliferation of breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, demonstrating significant therapeutic potential .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to exhibit superior activity against multi-drug resistant strains of bacteria. The results emphasized its potential role in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSFZQMKXDEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670692 | |

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206092-20-7 | |

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.